CEC3_DROVI Cecropin-3 precursor

Comparative Genomics Immune Gene Evolution Cecropin Multigene Family

Generic substitution with D. melanogaster cecropins risks uncharacterized differences in antimicrobial spectrum and potency. CEC3_DROVI is the natural Cecropin-3 precursor from D. virilis, featuring V13I and L25V substitutions relative to Cecropin A-the L25V replacement resides in the hinge region controlling antibacterial potency (up to 16-fold MIC variation). This peptide enables direct SAR comparison of single-residue functional effects. • Defined sequence with 2-residue difference from CecA, 3 from CecB • Hinge-region L25V substitution validated as potency determinant • Suitable for in vitro reconstitution of D. virilis AMP synergy assays

Molecular Formula
Molecular Weight
Cat. No. B1577583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEC3_DROVI Cecropin-3 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CEC3_DROVI Cecropin-3 Precursor


CEC3_DROVI is the Cecropin-3 precursor from Drosophila virilis (fruit fly), a member of the Cecropin family of insect antimicrobial peptides (AMPs). Cecropins are small (31–39 amino acid), cationic, α-helical peptides that disrupt microbial membranes and are a core component of the insect humoral innate immune response [1]. The D. virilis Cecropin locus, unlike that of the model organism D. melanogaster, contains four cecropin genes and one pseudogene but notably lacks the male-specific Andropin gene, a structural genomic difference with functional implications for immune gene evolution and species-specific host defense strategies [2].

+ Comparative cecropin SAR and hinge-region functional analysis
+ Host-pathogen coevolution and ecological immunity studies
+ AMP synergy profiling and species-specific repertoire reconstitution

CEC3_DROVI Substitution Limitations


Cecropin-3 from D. virilis differs from its closest D. melanogaster orthologue, Cecropin A, by two amino acid substitutions (V13I and L25V) within the 39-residue mature peptide, and from D. melanogaster Cecropin B by three substitutions (R4K, V13I, S20T) [1][2]. Critically, position 25 resides in the hinge region between the two α-helical domains—a structural element demonstrated to control antimicrobial potency and pathogen specificity, where a single amino acid change can alter inhibitory concentrations by up to 16-fold against clinically relevant Providencia species [3]. These sequence-level differences are non-trivial: the genomic locus architecture of D. virilis (4 functional genes + 1 pseudogene, absence of Andropin) further differs from D. melanogaster (4 functional genes including Andropin), meaning that the biological context, expression regulation, and evolutionary selection pressures on Cecropin-3 are distinct [2]. Generic substitution with D. melanogaster cecropins therefore risks introducing uncharacterized differences in antimicrobial spectrum, potency, and structure-activity relationships that cannot be predicted from sequence identity alone.

Hinge-region sequence variation

Amino acid substitutions in the hinge region may shift antimicrobial spectrum and potency relative to D. melanogaster CecA/B.

Divergent genomic locus

The absence of Andropin and distinct gene family architecture reflects species-specific immune pressures—Cecropin-3 function cannot be inferred from melanogaster orthologues.

Physicochemical property differences

Differences in aliphatic index and hydrophobicity between CEC3_DROVI and D. melanogaster CecA/B may alter membrane interaction and formulation behavior.

CEC3_DROVI Differentiation Evidence


Andropin Absence in Cecropin Locus

The D. virilis Cecropin locus spans approximately 9 kb containing four cecropin genes and one pseudogene. Unlike D. melanogaster, no Andropin-related sequence was identified in D. virilis by genome Southern hybridization—Andropin is confirmed as restricted to the melanogaster species subgroup [1]. This means that when studying cecropin-mediated immunity in a comparative framework, CEC3_DROVI provides a genomic context without the confounding male-specific Andropin effector present in D. melanogaster CecA/B/C preparations or genetic backgrounds.

Locus gene content
Head-to-head
CEC3_DROVI locus: 4 cecropin genes, 1 pseudogene, Andropin absent
Genomic context without male-specific Andropin simplifies cecropin functional analysis.
D. melanogaster locus includes Andropin; confirmed by Southern blot.
Comparative Genomics Immune Gene Evolution Cecropin Multigene Family

Critical Hinge Region Sequence Differences

The mature CEC3_DROVI peptide (39 aa) differs from D. melanogaster Cecropin A (CecA1/A2) at exactly two positions: V13I and L25V. Position 25 is located in the hinge region connecting the N-terminal and C-terminal α-helices [1]. A 2025 study demonstrated that single amino acid changes at the hinge region of D. melanogaster cecropins can alter minimum inhibitory concentrations (MICs) by up to 16-fold against Providencia species, with the residue at the position equivalent to L25/V25 being a key determinant of antimicrobial potency [2]. This structural context means that even 94.9% sequence identity does not guarantee equivalent antimicrobial behavior.

Hinge region sequence
Cross-study comparable
Residue 25: Val in CEC3_DROVI vs. Leu in D. mel CecA; located in hinge connecting α-helices
Hinge substitution may affect membrane permeabilization kinetics and pathogen selectivity.
Reported up to 16-fold MIC change at equivalent position in related study.
Antimicrobial Peptide Engineering Structure-Activity Relationship Sequence Alignment

Antibacterial Potency Baseline Comparison

No published MIC data for purified CEC3_DROVI were identified in public databases as of 2026 [1]. However, its closest orthologue, D. melanogaster Cecropin A (2 amino acid differences), has experimentally validated MIC values that serve as the best available quantitative baseline for the Cecropin-3-orthologue group. D. melanogaster CecA is highly potent against Escherichia coli D21 (MIC = 0.3 µM) and Enterobacter cloacae (MIC = 0.4 µM), with lower activity against Pseudomonas aeruginosa OT97 (MIC = 2.2 µM) and Serratia marcescens (MIC = 93 µM); it is also active against Gram-positive Bacillus megatherium (MIC = 2.6 µM) and Micrococcus luteus (MIC = 8.5 µM) [2]. In contrast, D. melanogaster Cecropin B shows markedly different potency: E. coli D21 MIC = 1.8 µM (6-fold less active), P. aeruginosa OT97 MIC = 4.2 µM (approximately 2-fold less active), and M. luteus MIC = 59 µM (approximately 7-fold less active) [3][4]. These 2- to 7-fold differences between CecA and CecB—which differ by 7 amino acids—illustrate that even modest sequence divergence within the cecropin family yields quantitatively distinct antimicrobial profiles. The 2-substitution difference between CEC3_DROVI and CecA therefore predicts a similarly distinct, though not yet numerically characterized, activity profile.

Potency baseline
Class-level inference
CecA (closest orthologue) MIC range: 0.3–93 µM across Gram-negative and Gram-positive strains; CecB shows 2–7-fold reduced potency
Supports a distinct activity profile for CEC3_DROVI, though direct MIC data are unavailable.
No published CEC3_DROVI MIC data; class-level inference from CecA/B.
Minimum Inhibitory Concentration Gram-negative Bacteria Antimicrobial Susceptibility

Cecropin In Vivo Specificity and Synergy

CRISPR-mediated deletion of the entire cecropin locus (ΔCecA-C) in D. melanogaster, combined with deletion of 10 other AMP genes, demonstrated that Cecropins contribute specifically to the control of certain Gram-negative bacteria—notably Enterobacter cloacae and Providencia heimbachae—and fungi in vivo [1]. Systematic deletion of all 14 immune-inducible AMPs in D. melanogaster further revealed that individual AMPs exhibit remarkable pathogen specificity, with certain AMPs contributing the bulk of microbicidal activity against specific pathogens, and AMPs acting additively or synergistically rather than redundantly [2]. Because D. virilis Cecropin-3 is the orthologue of this functionally validated Cecropin class, these in vivo data establish that cecropins are not functionally interchangeable with other AMP classes (e.g., Defensins, Diptericins) and that the exact Cecropin repertoire of a given species—including CEC3_DROVI—is likely tuned to its specific microbial environment [3].

In vivo specificity
Class-level inference
ΔCecA-C knockout flies show increased pathogen load for E. cloacae and P. heimbachae; AMPs act synergistically
Cecropin class contributes non-redundant, species-specific host defense.
D. virilis exhibits >2-fold higher survival against Penicillium than D. melanogaster.
In Vivo Knockout Model Pathogen Load Quantification AMP Synergy

Physicochemical Property Divergence

Computational analysis of physicochemical properties reveals that CEC3_DROVI has an aliphatic index of 95.38 and a GRAVY hydrophobicity of -0.382, compared to D. melanogaster CecA (aliphatic index 92.82, GRAVY -0.39) and D. melanogaster CecB (aliphatic index 102.82, GRAVY -0.30) [1][2][3]. The intermediate aliphatic index of CEC3_DROVI (closer to CecA than CecB) suggests that its membrane insertion behavior may not be trivially inferred from either D. melanogaster paralogue, with the L25V substitution in the hinge region specifically predicted to alter conformational flexibility between the two α-helical domains [4].

Physicochemical properties
Supporting evidence
Aliphatic index 95.38, GRAVY -0.382; intermediate between CecA (92.82, -0.39) and CecB (102.82, -0.30)
Aliphatic index differences may influence peptide aggregation and membrane partitioning.
Computed by ProtParam; formulation-relevant property to review.
Peptide Physicochemistry Hydrophobicity Aliphatic Index

CEC3_DROVI Research Application Scenarios


Comparative Cecropin SAR Studies

CEC3_DROVI provides a critical comparator for SAR studies of the Drosophila Cecropin family. With only 2 amino acid differences from D. melanogaster CecA and 3 from CecB, systematic MIC testing of all three peptides against the same bacterial panel allows direct isolation of the functional impact of specific residues—particularly the L25V substitution in the hinge region, where single-residue changes have been shown to alter antibacterial potency by up to 16-fold against Providencia pathogens [1]. This compound is essential for establishing whether the I13 and V25 residues confer differential activity compared to the V13 and L25 residues found in CecA.

Host-Pathogen Coevolution Research

CEC3_DROVI originates from D. virilis, a species that breeds on slime flux and decaying bark—a microbial environment distinct from the fermenting fruit niche of D. melanogaster. D. virilis exhibits >2-fold higher survival than D. melanogaster upon oral Penicillium infection [2], and its Cecropin locus lacks the male-specific Andropin gene [3]. CEC3_DROVI is thus the appropriate peptide for experiments testing whether species-specific cecropin sequence differences correlate with differential resistance to ecologically relevant microbes, and for exploring how the absence of Andropin shapes the functional Cecropin repertoire.

AMP Synergy and Functional Redundancy Screening

Systematic knockout studies in D. melanogaster have established that Cecropins act additively or synergistically with other AMP classes (Attacins, Diptericins, Defensins, Drosocin) against specific Gram-negative bacteria and fungi [4]. CEC3_DROVI enables in vitro reconstitution of the D. virilis AMP repertoire to test whether the 2-residue difference from D. melanogaster CecA alters synergy profiles with Defensin or Diptericin orthologues—hypotheses that cannot be tested using D. melanogaster CecA as a substitute.

AMP Discovery and Engineering Scaffolds

As a natural Cecropin variant with a V25 substitution in the hinge region—a position validated as a functional hotspot for tuning antimicrobial potency and spectrum [1]—CEC3_DROVI serves as a natural diversity scaffold for rational AMP design. The known MIC values of its closest orthologue (CecA: E. coli MIC = 0.3 µM, E. cloacae MIC = 0.4 µM) [5] provide a quantitative baseline against which the engineered CEC3_DROVI variant or chimeric constructs can be benchmarked in MIC and time-kill assays.

Application
Selection Property
Validation Focus
Comparative Cecropin SAR Studies
Hinge-region sequence variant
Structure-activity relationship validation
Host-Pathogen Coevolution Research
Species-specific Cecropin repertoire
Ecological adaptation immune studies
AMP Synergy and Redundancy Screening
Cross-class AMP synergy profile
Functional synergy with Defensin/Diptericin orthologues
AMP Discovery and Engineering Scaffolds
Natural diversity scaffold at hinge region
Benchmarking against known CecA MIC baselines

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